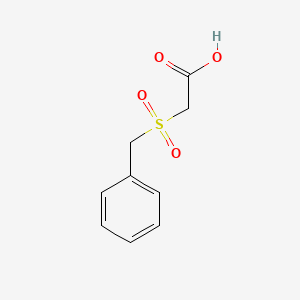

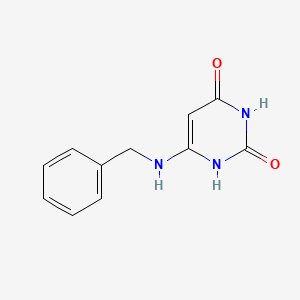

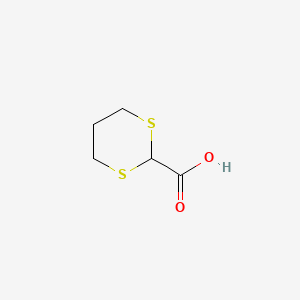

![molecular formula C5H6N6 B1267332 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 5413-80-9](/img/structure/B1267332.png)

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

Overview

Description

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine is a chemical compound that has been studied for its potential applications in various fields . It has been described as a new type of CK1 inhibitor .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives has been reported in several studies . These studies have used different synthetic strategies and approaches, including scaffold hopping and computer-aided drug design . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine is available as a 2D Mol file or as a computed 3D SD file . A crystal structure of PI3K alpha in complex with this compound has also been reported .

Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine have been studied . The methods for these reactions are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Medicine: Anticancer Research

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine: derivatives have been explored for their potential as anticancer agents . These compounds have shown promise in inhibiting various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116), by targeting specific kinases involved in cell cycle regulation .

Agriculture: Fungicidal Properties

In the agricultural sector, some derivatives of this compound have demonstrated fungicidal activity, which could be beneficial in protecting crops from fungal pathogens . This application is crucial for crop protection and ensuring food security.

Material Science: Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of novel materials. Its derivatives have been used to create new compounds with potential applications in material science, such as in the development of organic semiconductors or as part of advanced composite materials .

Environmental Science: Radical Scavenging

Studies have indicated that certain derivatives of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine possess free radical scavenging activities . This property is significant for environmental protection, as it could help in the development of agents that mitigate oxidative stress caused by environmental pollutants.

Biochemistry: Enzyme Inhibition

In biochemistry, this compound has been utilized to design inhibitors for enzymes like casein kinase 1 (CK1), which play a role in various cellular processes . Inhibitors based on this scaffold can help in understanding and potentially treating diseases related to enzyme dysregulation.

Pharmacology: Drug Development

The pharmacological applications of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine are vast, with research focusing on the development of new drugs. Its derivatives have been studied for their efficacy against diseases like visceral leishmaniasis and as potential kinase inhibitors for therapeutic use .

Chemical Synthesis: Precursor for Heterocyclic Compounds

This compound is frequently used as a precursor in the chemical synthesis of various heterocyclic compounds, which are integral to the pharmaceutical industry . Its versatility in synthesis makes it a valuable asset for creating a wide range of medicinal compounds.

Analytical Chemistry: Molecular Modeling

In analytical chemistry, 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine and its derivatives are used in molecular modeling to understand the interaction of small molecules with biological targets . This application is crucial for the design of new drugs and understanding their mechanisms of action.

Mechanism of Action

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine has been identified as a promising lead for targeting PAK1 . It has been found to inhibit PAK1-ERK signaling to suppress cell proliferation . It has also been found to induce significant ER-Stress, suppress migration via FOXO3 activation, JNK1/2, ERK1/2 and AKT signaling inhibition .

Future Directions

properties

IUPAC Name |

1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSAXOJMBFFHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=NC(=NC(=C21)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278508 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

CAS RN |

5413-80-9 | |

| Record name | 5413-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the hydrogen bonding pattern of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives influence their crystal structure?

A: Research indicates that the presence or absence of water molecules significantly impacts the crystal structure of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives. Anhydrous forms tend to form hydrogen-bonded sheets, while hydrated forms can exhibit more diverse structures. For instance, N(4)-methyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine crystallizes in a solvent-free form and displays sheet-like structures through hydrogen bonding []. Conversely, the monohydrate form of N(4)-methyl-N(4)-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, despite having five independent hydrogen bonds, forms a two-dimensional structure []. This highlights the role of water molecules in mediating hydrogen bonding and influencing the overall packing arrangement.

Q2: What is the significance of the intramolecular C-H...pi(arene) interaction observed in certain N(4)-alkyl-N(4)-aryl-4-aminopyrazolopyrimidine derivatives?

A: The intramolecular C-H...pi(arene) interaction plays a crucial role in dictating the conformation of N(4)-alkyl-N(4)-aryl-4-aminopyrazolopyrimidine molecules []. This interaction, where a hydrogen atom attached to a carbon interacts with the electron-rich pi system of an aromatic ring, influences the molecule's three-dimensional shape. For example, in compounds like N(4)-ethyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate, this interaction is prominent and contributes to their consistent conformational preference []. Conversely, in molecules lacking this interaction, such as N(4)-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, a different conformation is observed, likely driven by intermolecular hydrogen bonding interactions [].

Q3: How does the incorporation of 7-deaza-2′-deoxyxanthosine (3) impact the stability and base-pairing properties of oligonucleotides?

A: Studies demonstrate that incorporating 7-deaza-2′-deoxyxanthosine (3) into oligonucleotides significantly enhances their resistance to hydrolysis at the N-glycosyl bond compared to oligonucleotides containing 2′-deoxyxanthosine (1) []. This enhanced stability is attributed to the absence of the nitrogen atom at the 7-position in 7-deaza-2′-deoxyxanthosine. Despite this structural modification, 7-deaza-2′-deoxyxanthosine retains its ability to form base pairs with all four canonical DNA bases (adenine, guanine, cytosine, and thymine) similar to 2′-deoxyxanthosine, demonstrating its potential as a stable analog in DNA synthesis [].

Q4: How does the presence of a bromine atom at the 3-position affect the structure and function of a 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine nucleoside?

A: The introduction of a bromine atom at the 3-position in 3-Bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine significantly enhances the stability of DNA duplexes []. While the exact mechanism behind this stabilization remains to be fully elucidated, this modification highlights the potential of halogen substitutions in modulating the biophysical properties of nucleic acid analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

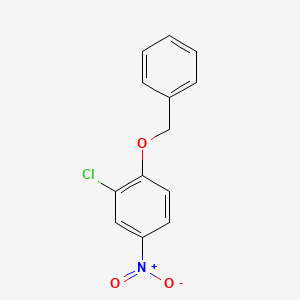

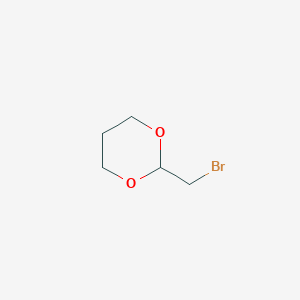

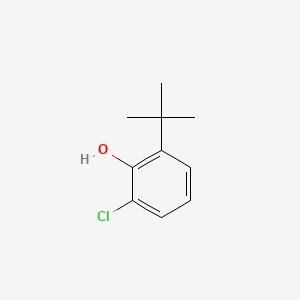

![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)